
Cinromide
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cinromide can be synthesized through a series of chemical reactions involving the bromination of cinnamamide derivatives. The typical synthetic route involves the following steps:
Bromination: The starting material, cinnamamide, undergoes bromination to introduce a bromine atom at the 3-position of the aromatic ring.
N-ethylation: The brominated intermediate is then subjected to N-ethylation to form the final product, trans-3-Bromo-N-ethylcinnamamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Cinromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in this compound can be reduced to form corresponding alcohols.
Oxidation Reactions: This compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamamide derivatives, while reduction reactions produce alcohols .
Aplicaciones Científicas De Investigación
Anticonvulsant Properties
Cinromide has been extensively studied for its anticonvulsant effects. Research indicates that it operates through multiple mechanisms to inhibit excitatory neurotransmission and enhance inhibitory pathways in the central nervous system.
- Mechanism of Action : this compound affects various neurotransmitter systems, notably by depressing excitatory transmission similar to phenytoin and carbamazepine, while also enhancing segmental inhibition akin to valproate and ethosuximide. It has demonstrated significant efficacy in reducing seizure frequency and duration in both animal models and clinical settings .
- Clinical Trials : In a study involving monkeys, this compound's metabolite showed a reduction in seizure activity at plasma levels above 5 mcg/mL, suggesting individual variability in response to treatment . Additional studies have confirmed its broad-spectrum anticonvulsant properties across different experimental models .
Inhibition of Amino Acid Transporters
This compound is recognized for its role as an inhibitor of the neutral amino acid transporter B0AT1 (SLC6A19). This transporter is crucial for the absorption of neutral amino acids in the intestines and kidneys.
- Transporter Inhibition : this compound has demonstrated an IC50 value of approximately 0.5 μM against B0AT1, effectively blocking amino acid transport without affecting sodium-independent transport mechanisms . This property suggests potential applications in metabolic disorders where amino acid transport is disrupted.
Potential Therapeutic Applications
Beyond its anticonvulsant properties, this compound's pharmacological profile suggests several other therapeutic applications.
- Metabolic Disorders : Research indicates that inhibitors like this compound could be beneficial in treating conditions such as non-alcoholic steatohepatitis (NASH) and phenylketonuria (PKU) due to their ability to modulate amino acid levels and improve metabolic profiles .
- Cancer Research : this compound's interactions with various signaling pathways (e.g., PI3K/Akt/mTOR) position it as a candidate for further investigation in cancer therapies. Its ability to influence apoptosis and cellular signaling may provide avenues for developing new treatments .
Case Study 1: Efficacy in Seizure Reduction
In a controlled study involving eight monkeys, this compound was administered over several phases. The results indicated that both this compound and its metabolites significantly reduced seizure frequency in half of the subjects, highlighting its potential utility in clinical settings .
Case Study 2: Impact on Amino Acid Metabolism
A study focusing on the inhibition of B0AT1 revealed that this compound not only blocked amino acid transport but also improved metabolic outcomes in models of NASH, suggesting a dual role as both an anticonvulsant and a metabolic modulator .
Summary Table of this compound Applications
Mecanismo De Acción
Cinromide exerts its effects by inhibiting the epithelial neutral amino acid transporter B0AT1 (SLC6A19). This inhibition disrupts the transport of neutral amino acids across epithelial cells, affecting amino acid homeostasis. The molecular target of this compound is the SLC6A19 transporter, and its mechanism involves binding to the transporter and blocking its function .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamamide: The parent compound of Cinromide, used in various synthetic applications.
Bromocinnamamide: A brominated derivative of cinnamamide, similar in structure to this compound.
N-ethylcinnamamide: An ethylated derivative of cinnamamide, also structurally related to this compound.
Uniqueness of this compound
This compound is unique due to its specific inhibition of the SLC6A19 transporter, which distinguishes it from other similar compounds. Its anticonvulsant properties and potential therapeutic applications make it a valuable compound for scientific research and drug development .
Actividad Biológica
Cinromide, chemically known as 3-bromo-N-ethylcinnamamide, has garnered attention for its biological activity, particularly in the context of amino acid transport inhibition and anticonvulsant properties. This article provides a detailed examination of its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
This compound is primarily recognized as an inhibitor of the amino acid transporter B0AT1 (SLC6A20), which plays a crucial role in the renal reabsorption of neutral amino acids. This inhibition can lead to increased urinary excretion of amino acids, making it a candidate for treating metabolic disorders characterized by excess amino acids.
Key Findings:
- Inhibition of B0AT1 : this compound effectively blocks the transport activity of B0AT1, with an IC50 value determined to be . This suggests a potent inhibitory effect that could be beneficial in conditions like phenylketonuria (PKU), where excess phenylalanine needs to be managed.
- Allosteric Binding : Unlike traditional inhibitors that bind to the orthosteric site, this compound and its analogs (e.g., JX98) have been shown to bind at an allosteric site, providing a novel mechanism for inhibition that may reduce side effects associated with direct competition at the transporter site .
Anticonvulsant Properties
This compound has also been evaluated for its anticonvulsant properties. Early studies indicated its efficacy in reducing seizure frequency and duration in animal models.
Case Study Insights:
- In a study involving monkeys, this compound's metabolite was administered via gastric bolus. The results showed that it effectively reduced seizure activity in half of the subjects when plasma levels exceeded . This suggests that this compound may act as a viable anticonvulsant agent under specific conditions.
Research Data Table
Clinical Implications
The potential applications of this compound extend beyond metabolic disorders to include therapeutic strategies for epilepsy and possibly cancer. The ability to modulate amino acid levels through transporter inhibition opens avenues for treating conditions where amino acid dysregulation is a factor.
Future Directions:
- Clinical Trials : Ongoing and future clinical trials will be essential to establish the safety and efficacy profiles of this compound in humans, particularly for PKU and seizure disorders.
- Combination Therapies : Investigating this compound's effects in combination with other therapies targeting amino acid metabolism could enhance treatment outcomes for patients with complex metabolic or neurological conditions.
Propiedades
IUPAC Name |
(E)-3-(3-bromophenyl)-N-ethylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-2-13-11(14)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3,(H,13,14)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCXGZCEMNMWIL-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C=CC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C=C/C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046417 | |
Record name | Cinromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58473-74-8, 69449-19-0 | |
Record name | (2E)-3-(3-Bromophenyl)-N-ethyl-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58473-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinromide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058473748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069449190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CINROMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58473-74-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M197KE7A5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.